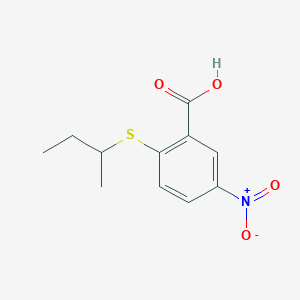2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
CAS No.: 1019562-00-5
Cat. No.: VC3377425
Molecular Formula: C11H13NO4S
Molecular Weight: 255.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1019562-00-5 |
|---|---|
| Molecular Formula | C11H13NO4S |
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | 2-butan-2-ylsulfanyl-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | GPRYRJVEHJCQGG-UHFFFAOYSA-N |
| SMILES | CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features and Composition
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid possesses a benzoic acid core with two key functional group modifications that define its chemical identity and behavior. The molecular structure incorporates:
-
A carboxylic acid group (-COOH) attached to the benzene ring
-
A nitro group (-NO2) at the 5-position of the benzene ring
-
A butan-2-ylsulfanyl group (-S-CH(CH3)-CH2-CH3) at the 2-position
This arrangement creates a molecule with multiple centers for potential reactivity, including electrophilic, nucleophilic, and coordination sites. The chemical formula is C11H13NO4S, with a molecular weight of 255.29 g/mol .
Chemical Reactivity and Characteristics
Functional Group Reactivity
The multiple functional groups in 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid provide several potential reaction pathways:
-
The carboxylic acid group can participate in typical carboxylic acid reactions:
-
Esterification with alcohols
-
Amidation with amines
-
Reduction to alcohols
-
Formation of acid chlorides
-
-
The nitro group offers additional reactivity:
-
The sulfanyl group introduces possibilities for:
-
Oxidation reactions
-
Nucleophilic displacement
-
Metal coordination
-
This multi-functional nature contributes to the compound's designation as a versatile scaffold for synthetic chemistry.
Comparison with Related Nitrobenzoic Acids
To provide context, examining other nitrobenzoic acids reveals important structural relationships and potential property patterns:
Basic nitrobenzoic acids are approximately ten times more acidic than benzoic acid due to the electron-withdrawing effects of the nitro group . The positioning of substituents significantly impacts reactivity and physical properties, with ortho substituents often exerting substantial influence through both electronic and steric effects.
Applications and Research Significance
| Supplier | Quantity | Price (EUR) | Purity | Reference |
|---|---|---|---|---|
| Cymit Química | 50 mg | 462.00 € | Min. 95% | |
| Cymit Química | 500 mg | 1,244.00 € | Min. 95% |
The estimated delivery time from Cymit Química to the United States is listed as Tuesday, June 3, 2025 . This pricing structure suggests that 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is considered a specialty chemical, likely produced in limited quantities primarily for research applications.
Structural Relationships and Analogues
Structural Family and Classification
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid belongs to several structural families:
-
Nitrobenzoic acids - characterized by a nitro group on a benzoic acid framework
-
Sulfanyl-substituted aromatic compounds - featuring a sulfur-containing substituent
-
Ortho-substituted benzoic acids - with substitution adjacent to the carboxylic acid group
Comparative Analysis with Related Compounds
Understanding 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in the context of related compounds can provide insights into its potential properties and applications:
-
Comparison with basic nitrobenzoic acids: Standard nitrobenzoic acids like 2-nitrobenzoic acid show characteristic properties such as enhanced acidity and the ability to undergo reduction of the nitro group to form amines .
-
Comparison with fluorinated analogues: 2-Fluoro-5-nitrobenzoic acid shares the same 5-nitro substitution pattern but has different applications, particularly in synthesizing fluorescent sensing molecules .
-
Comparison with other sulfur-containing aromatic compounds: Compounds containing aromatic-sulfur bonds often exhibit interesting coordination chemistry and can participate in unique transformations involving the sulfur atom.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume